![molecular formula C10H15ClN2O B2629859 N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride CAS No. 2551119-49-2](/img/structure/B2629859.png)
N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride
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Overview
Description
N-(2-Aminoethyl)acetamide is an organic building block . It’s used in the preparation of mixed two-component monolayers on glassy carbon and in the synthesis of lysidine .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of amines with other organic compounds . For example, N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, an infrared spectrometer and differential scanning calorimeter can be used to investigate the chemical structure and phase transition temperature of a compound .Chemical Reactions Analysis
N-(2-Aminoethyl) ethanolamine has been shown to alter the structure of the extracellular matrix produced by primary dermal fibroblasts .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane has a molecular weight of 206.36 g/mol .Scientific Research Applications
- AEAPMDS-functionalized cellulose nanocrystal (CNC) aerogels have been successfully fabricated. These aerogels possess a nano-porous network structure with high surface areas (262 m²/g for supercritical CO2 drying and 120.4 m²/g for freeze-drying). They could potentially be applied for CO2 capture via covalent bonding .
- The MCC/APMDS composite aerogel effectively adsorbs formaldehyde. The protonated –NH3+ group in APMDS reacts with formaldehyde to form a Schiff base, achieving efficient deformaldehyde effects .
Aerogels for CO2 Capture
Formaldehyde Adsorption
These applications highlight the versatility of AEAPMDS, spanning environmental, biomedical, and materials science domains. Researchers continue to explore its potential in novel contexts, making it an exciting area of study . If you’d like more details on any specific application, feel free to ask!
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways .
Result of Action
Similar compounds have been known to exert various biological activities, which could potentially be applicable to this compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-N-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(8-7-11)10(13)9-5-3-2-4-6-9;/h2-6H,7-8,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWXFOHEHQWJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)C1=CC=CC=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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